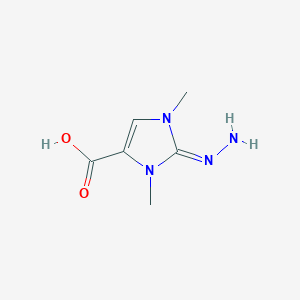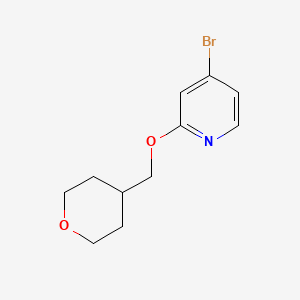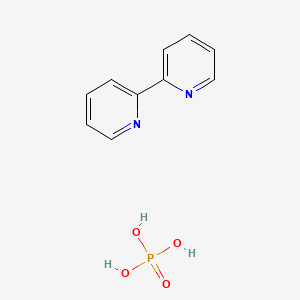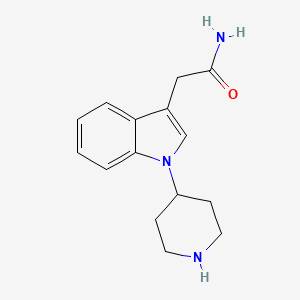
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is a compound that combines two significant heterocyclic structures: pyrimidine and imidazole. These structures are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves multiple steps, starting with the preparation of the individual components. The pyrimidine derivative can be synthesized through the reaction of urea with malonic acid in the presence of a catalyst. The imidazole derivative can be synthesized through the cyclization of glyoxal and ammonia.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as halogens, alkyl groups, or other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Orotic acid monohydrate: A similar compound with a pyrimidine structure, known for its role in nucleotide biosynthesis.
Imidazole derivatives: Various imidazole-containing compounds with diverse biological activities, such as metronidazole and omeprazole.
Uniqueness
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate is unique due to its combination of pyrimidine and imidazole structures, which confer a broad range of biological activities and potential applications. This dual functionality makes it a valuable compound for research and development in various fields.
属性
分子式 |
C10H15N5O7 |
|---|---|
分子量 |
317.26 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;5-methyl-1H-imidazole-4-carboxamide;dihydrate |
InChI |
InChI=1S/C5H7N3O.C5H4N2O4.2H2O/c1-3-4(5(6)9)8-2-7-3;8-3-1-2(4(9)10)6-5(11)7-3;;/h2H,1H3,(H2,6,9)(H,7,8);1H,(H,9,10)(H2,6,7,8,11);2*1H2 |
InChI 键 |
BWRFPACHTVNOGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)C(=O)N.C1=C(NC(=O)NC1=O)C(=O)O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)




